Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBRIYKLMQJCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073668 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83279-66-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083279667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
General Overview of Synthesis
The synthesis of Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the following key steps:
Detailed Reaction Steps
Formation of the Pyrazole Ring
The initial step in the synthesis is the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For this compound, the starting materials are often 2,4-dichlorophenylhydrazine and ethyl acetoacetate.
- Reagents: 2,4-Dichlorophenylhydrazine and ethyl acetoacetate
- Catalyst: Acid catalyst (e.g., acetic acid)
- Temperature: Reflux conditions
This reaction leads to the formation of an intermediate pyrazole structure.
Amination
The next step involves introducing an amino group at the 5-position of the pyrazole ring. This can be achieved by reacting the intermediate with ammonia or an amine source.
This step is crucial for obtaining the desired amino-substituted pyrazole.
Esterification
The final step is esterification to introduce the ethyl ester group at the carboxylic acid position (4-position). This is typically done using ethanol in the presence of an acid catalyst.
- Reagents: Ethanol and acid catalyst
- Temperature: Reflux conditions
This step completes the synthesis of this compound.
Industrial Production Methods
Industrial production often follows similar synthetic routes but is optimized for yield and purity. Key aspects include:
- Use of continuous flow reactors for efficient mixing and temperature control.
- Automated systems to ensure consistent quality.
Comparison of Laboratory vs. Industrial Methods
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | Small-scale batch reactions | Large-scale continuous processes |
| Equipment | Standard laboratory glassware | Continuous flow reactors |
| Yield Optimization | Manual adjustments | Automated process control |
| Purity Control | Manual purification | Advanced purification techniques |
Reaction Mechanisms and Analysis
Types of Reactions Involved
The compound can undergo various chemical reactions:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
- Hydrogen peroxide
- Potassium permanganate
- Sodium borohydride
- Lithium aluminum hydride
- Alkyl halides
- Acyl chlorides
These reactions can lead to various derivatives with differing biological activities.
Chemical Reactions Analysis
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: As a probe to study enzyme interactions and inhibition, particularly in the context of kinases and other proteins involved in signaling pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
Nitro-Substituted Analogs
- Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER): The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, altering reactivity and intermolecular interactions. Crystallographic studies reveal eight intermolecular hydrogen bonds stabilizing the structure, with O and N atoms acting as acceptors and donors . This compound was synthesized via condensation of 2,4-dinitrophenyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate, highlighting the role of nitro groups in directing regioselectivity .
Halogen-Substituted Analogs
- Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-71-8): The 4-bromo substituent increases molecular weight (310.15 g/mol) and may enhance lipophilicity compared to the dichlorophenyl analog .
- It has a melting point of 153–154°C, suggesting differences in crystallinity compared to the dichlorophenyl derivative .
- Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: The ortho-chloro substituent may induce steric hindrance, affecting binding interactions in biological systems .
Sulfonamide and Heterocyclic Derivatives
- Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX): The sulfamoyl group enables alkylation and hydrolysis to carboxylic acids, as demonstrated in drug development studies targeting Panx-1 channels .
Physical and Crystallographic Properties
- Crystallography: QAHJER forms a crystal lattice stabilized by eight hydrogen bonds, including N–H⋯O and C–H⋯O interactions . Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate exhibits intramolecular N–H⋯N and N–H⋯O bonds, creating S(6) ring motifs and polymeric chains .
Biological Activity
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 83279-66-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H11Cl2N3O2
- Molecular Weight : 300.14 g/mol
- CAS Number : 83279-66-7
- MDL Number : MFCD01569432
Biological Activities
This compound exhibits various biological activities, primarily due to the presence of the pyrazole ring and the dichlorophenyl substituent. The compound has been studied for its:
-
Anti-inflammatory Activity :
- Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
- Table 1 summarizes the IC50 values for COX inhibition by related compounds:
- Antimicrobial Activity :
- Anticancer Activity :
The biological activity of this compound is largely attributed to its ability to modulate enzymatic pathways and interact with specific protein targets:
- COX Inhibition : The compound's ability to inhibit COX enzymes leads to reduced prostaglandin synthesis, mitigating inflammation.
- Cellular Interaction : The dichlorophenyl group may enhance lipophilicity, improving membrane penetration and interaction with intracellular targets.
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole derivatives indicate that modifications to the pyrazole ring and substituents significantly influence biological activity:
- Dichlorophenyl Substitution : The presence of the dichlorophenyl group is essential for enhancing anti-inflammatory and anticancer activities.
- Amino Group Positioning : The positioning of the amino group on the pyrazole ring also plays a critical role in determining the compound's efficacy against various biological targets .
Case Studies
- Anti-inflammatory Efficacy :
- Antimicrobial Testing :
Q & A
Q. What are the established synthetic routes for Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl 2-cyano-3-ethoxyacrylate with 2,4-dichlorophenyl hydrazine in absolute ethanol under reflux conditions. Post-reaction purification steps include filtration and recrystallization to isolate the product . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve yields, though solvent choice (e.g., DMSO or ethanol) significantly impacts steric and electronic outcomes .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR and IR Spectroscopy : Used to confirm functional groups (e.g., ester, amino) and aromatic substitution patterns .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely employed for refinement, particularly for analyzing hydrogen-bonding networks and dihedral angles between aromatic rings .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Standard assays include:
- Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
- Enzyme Inhibition : Kinetic studies targeting cyclooxygenase (COX) or adenosine receptors, given structural analogs' reported activities .
- Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate apoptosis induction .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activity data?
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent contributions (Table 1) .
- Standardized Assay Protocols : Control variables like solvent (DMSO concentration), cell lines, and incubation times .
Table 1 : Structural analogs and key biological differences
Q. What computational approaches predict reactivity and binding modes?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screens against target proteins (e.g., cannabinoid receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .
Q. How can synthesis yields be optimized for sterically hindered derivatives?
Q. What role do hydrogen-bonding networks play in crystallization and stability?
Intermolecular N–H···O and C–H···O bonds stabilize crystal packing, as observed in X-ray structures. These interactions influence melting points, solubility, and bioavailability. For example, intramolecular hydrogen bonds in the title compound reduce conformational flexibility, enhancing thermal stability .
Methodological Notes
- Crystallography : Use SHELXTL (Bruker) or OLEX2 for refinement. Twinning and high-resolution data may require SHELXL’s twin refinement commands .
- SAR Studies : Prioritize analogs with Cl/F substituents for halogen-bonding studies in drug design .
- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like CCDC or PubChem for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
